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Executive Summary

Bremelanotide, also known as PT-141, is a first-in-class synthetic peptide analogue of the
endogenous neuropeptide alpha-melanocyte-stimulating hormone (a-MSH). It functions as a
melanocortin receptor agonist, primarily targeting the MC3 and MC4 receptors in the central
nervous system to modulate pathways associated with sexual desire and arousal. Developed
by Palatin Technologies, its journey from an unexpected discovery during tanning research to a
U.S. Food and Drug Administration (FDA)-approved treatment for hypoactive sexual desire
disorder (HSDD) in premenopausal women represents a significant advancement in sexual
medicine. This guide provides a comprehensive technical overview of the discovery,
mechanism of action, and the preclinical and clinical development of bremelanotide.

Discovery and Origins

The discovery of PT-141's effects on sexual function was serendipitous. It originated from
research in the 1980s at the University of Arizona on synthetic analogs of a-MSH, aimed at
developing sunless tanning agents.[1] One such analog, Melanotan Il, was observed to induce
spontaneous erections as an unexpected side effect in male volunteers during early clinical
testing.[2]

Recognizing this potential, researchers at Palatin Technologies modified Melanotan Il to create
a new compound that retained the pro-erectile effects while minimizing the pigmentary

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b069708?utm_src=pdf-interest
https://www.benchchem.com/product/b069708?utm_src=pdf-body
https://www.benchchem.com/product/b069708?utm_src=pdf-body
https://ebchelp.blueprint.ai/en/articles/10498627-female-sexual-function-index-fsfi
https://pubmed.ncbi.nlm.nih.gov/17958619/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

influence.[3] This led to the development of bremelanotide (PT-141), a cyclic heptapeptide
derivative of Melanotan I1.[4] Unlike its predecessor, PT-141 was specifically optimized for its
effects on sexual arousal, acting centrally within the brain rather than through the vascular
system.[5]

Mechanism of Action

Bremelanotide is a non-selective agonist of several melanocortin receptors (MCRSs), with a
binding potency order of MC1R > MC4R > MC3R > MC5R > MC2R. Its therapeutic effects on
sexual desire are primarily attributed to its agonist activity at the melanocortin-4 receptor
(MC4R) and melanocortin-3 receptor (MC3R), which are densely expressed in key areas of the
central nervous system.

The medial preoptic area (MPOA) of the hypothalamus is a critical brain region for modulating
sexual behaviors. Animal studies suggest that bremelanotide activates presynaptic MC4Rs on
neurons within the mPOA. This activation triggers a downstream signaling cascade, leading to
an increased release of the neurotransmitter dopamine. Dopamine is a key component of the
brain's reward and motivation circuitry and is strongly implicated in modulating sexual desire
and arousal.

Signaling Pathway

Activation of the MC4R, a G-protein coupled receptor (GPCR), primarily initiates the
Gs/adenylyl cyclase pathway. This leads to an increase in intracellular cyclic AMP (cCAMP)
levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various
downstream targets, ultimately modulating neuronal activity and neurotransmitter release.
Other signaling pathways, including Gg/11/phospholipase C (PLC) and extracellular signal-
regulated kinase (ERK) activation, have also been associated with MC4R stimulation.
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Bremelanotide's primary signaling cascade in the CNS.

Preclinical Development

Preclinical studies were crucial in establishing the pharmacological profile of bremelanotide
and its specific effects on female sexual behavior.

Key Preclinical Model: Ovariectomized, Hormone-
Primed Female Rats

A key experimental model utilized ovariectomized female rats, which allows for precise control
over the hormonal environment. This model enables the assessment of appetitive (proceptive)
sexual behaviors, which are considered analogous to sexual desire in humans.

Experimental Protocol:
e Subjects: Adult female Long-Evans rats are ovariectomized.

e Hormone Priming: To induce sexual receptivity, rats are treated with subcutaneous injections
of estradiol benzoate followed by progesterone approximately 48 and 4 hours before testing,
respectively.
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e Drug Administration: Bremelanotide (e.g., doses of 50, 100, 200 ug/kg) or a saline vehicle is
administered subcutaneously shortly before the behavioral test.

» Behavioral Testing: Females are placed in specialized testing chambers (e.g., bilevel pacing
chambers) with a sexually vigorous male.

o Outcome Measures: Appetitive behaviors are quantified, including:
o Solicitations: Head-to-head contact with the male followed by an abrupt departure.
o Hops and Darts: Distinctive hopping and darting movements.

o Pacing: The female's control over the timing of sexual contact. Consummatory behaviors
like the lordosis posture (a reflexive posture indicating receptivity to mounting) are also
measured.

Key Findings: Preclinical studies consistently demonstrated that bremelanotide significantly
and selectively increased appetitive sexual behaviors, such as solicitations, in female rats
without affecting the reflexive lordosis posture. This selective effect on proceptive behaviors
provided strong evidence that bremelanotide acts on the motivational or "desire" components
of sexual response, forming the basis for its development for HSDD.

Clinical Development

The clinical development program for bremelanotide involved a comprehensive series of
Phase 1, 2, and 3 trials to establish its pharmacokinetic profile, efficacy, and safety.

Pharmacokinetics

Bremelanotide is administered via subcutaneous injection. Its pharmacokinetic properties are
summarized in the table below.
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Parameter Value Citation(s)
Bioavailability ~100%

Time to Peak Plasma Conc. ~1.0 hour (range: 0.5-1.0

(Tmax) hours)

Peak Plasma Concentration

72.8 ng/mL
(Cmax)

Area Under the Curve (AUC) 276 hr*ng/mL

Plasma Protein Binding 21%

Metabolism Hydrolysis of peptide bonds

~2.7 hours (range: 1.9-4.0

Elimination Half-Life (t%2)
hours)

Excretion 64.8% in urine, 22.8% in feces

Phase 2 Clinical Trial (NCT01382719)

A key Phase 2b dose-finding study evaluated the efficacy and safety of subcutaneously
administered bremelanotide in premenopausal women with HSDD and/or Female Sexual
Arousal Disorder (FSAD).

Experimental Protocol:
» Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
o Participants: 327 premenopausal women with HSDD or FSAD.

« Intervention: Patients were randomized to receive placebo or bremelanotide at doses of
0.75 mg, 1.25 mg, or 1.75 mg, self-administered subcutaneously on an as-needed basis
over 12 weeks.

¢ Primary Endpoint: Change from baseline in the number of satisfying sexual events (SSES)
per month.
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e Secondary Endpoints: Changes in the Female Sexual Function Index (FSFI) total score and
the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) total score.

Key Phase 2 Efficacy Results:

Endpoint Bremelanotide
(Change from Placebo (1.25/1.75 mg P-value Citation(s)
Baseline) pooled)

Satisfying Sexual

+0.2 +0.7 0.0180
Events / Month
FSFI Total Score +1.9 +3.6 0.0017
FSDS-DAO Total

-6.8 -11.1 0.0014

Score

The results of this trial demonstrated a dose-responsive improvement in sexual function and a
reduction in distress, with the 1.75 mg dose showing an optimal balance of efficacy and
tolerability, which was selected for the Phase 3 program.

Phase 3 Clinical Trials (The RECONNECT Studies)

The efficacy and safety of bremelanotide were definitively established in two identical, pivotal
Phase 3 trials, known as the RECONNECT studies (NCT02333071 and NCT02338960).

Experimental Protocol:
¢ Design: Two identical randomized, double-blind, placebo-controlled, multicenter trials.

o Participants: A total of 1,247 premenopausal women with acquired, generalized HSDD were
included in the safety population.

« Intervention: Patients were randomized 1:1 to receive either bremelanotide 1.75 mg or
placebo, self-administered subcutaneously via an autoinjector on an as-needed basis for 24
weeks.

o Co-Primary Efficacy Endpoints:
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o Change from baseline to end-of-study in the FSFI-Desire Domain (FSFI-D) score.

o Change from baseline to end-of-study in the score for distress related to low sexual desire
(FSDS-DAO Item 13).

Methodology for Primary Endpoints:

e Female Sexual Function Index (FSFI): A 19-item self-report questionnaire assessing Six
domains of sexual function over the past four weeks. The Desire domain consists of two
questions, with a final score ranging from 1.2 to 6.0.

o Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO): A validated scale to
measure distress related to sexual dysfunction. Item 13 specifically asks, "How often did you
feel bothered by low sexual desire?". The score is reversed for analysis, so a negative

change indicates improvement.
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Workflow of the Phase 3 RECONNECT clinical trials.

Key Phase 3 Efficacy Results (Integrated Data):
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Endpoint .
Bremelanotide o
(Change from Placebo P-value Citation(s)
. 1.75 mg
Baseline)
FSFI-Desire
_ - +0.35 <0.001
Domain Score
FSDS-DAO Item
13 Score - -0.33 <0.001

(Distress)

The RECONNECT studies successfully met both co-primary endpoints, demonstrating that
bremelanotide produced statistically significant and clinically meaningful improvements in
sexual desire and reductions in associated distress compared to placebo.

Safety and Tolerability

Across the clinical development program, bremelanotide was generally well-tolerated. The
most common adverse events are summarized below.

Placebo Incidence Bremelanotide 1.75

Adverse Event . Citation(s)
(%) mg Incidence (%)
Nausea 1.3% 40.0%
Flushing 1.3% 20.3%
Injection Site
, 0.5% 13.0%
Reactions
Headache 1.9% 11.3%
Vomiting - 4.8%

Nausea was typically mild to moderate and most common with the initial doses. A transient
increase in blood pressure, peaking within 4 hours post-dose and returning to baseline by 8-10
hours, was also observed.
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Regulatory Approval and Timeline

The successful outcomes of the Phase 3 RECONNECT studies formed the basis of the New
Drug Application (NDA) submitted to the U.S. Food and Drug Administration (FDA).

~1990s Early 2000s ~2001-2003 2011-2012 2015-2017 June 21, 2019
Discovery from Preclinical Studies Phase 1 & Early Phase 2b Dose-Finding Phase 3 RECONNECT Studies FDA Approval
Melanotan Il Research [GEWVILES] Phase 2 Trials (NCT01382719) (NCT02333071 & NCT02338960) (Vyleesi®)

Click to download full resolution via product page

Key milestones in the development and approval of Bremelanotide.

On June 21, 2019, the FDA approved bremelanotide, marketed under the brand name
Vyleesi®, for the treatment of acquired, generalized HSDD in premenopausal women. This
marked a significant milestone, providing a new, as-needed pharmacological treatment option
for a condition with significant unmet medical need.

Conclusion

The development of bremelanotide (PT-141) from a serendipitous observation to an FDA-
approved therapy is a testament to targeted drug design and rigorous clinical evaluation. By
acting on central melanocortin pathways, it offers a novel mechanism of action for treating
hypoactive sexual desire disorder that is distinct from hormonal or vascular approaches. The
comprehensive preclinical and clinical data demonstrate its efficacy in increasing sexual desire
and reducing related distress, supported by a well-characterized safety profile. For researchers
and drug development professionals, the story of bremelanotide serves as a compelling case
study in neuropeptide pharmacology and the successful translation of a CNS-acting agent to
address complex conditions like female sexual dysfunction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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